

2-(Aminomethyl)benzonitrile hydrochloride CAS 1134529-25-1 data sheet

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Compound of Interest

Compound Name: 2-(Aminomethyl)benzonitrile
hydrochloride

Cat. No.: B1290895

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An In-Depth Technical Guide to **2-(Aminomethyl)benzonitrile Hydrochloride** (CAS 1134529-25-1)

Prepared by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of **2-(Aminomethyl)benzonitrile hydrochloride**, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data sheet to offer insights into its synthesis, biological relevance, and handling protocols, grounded in established scientific principles.

Core Chemical Identity and Physicochemical Properties

2-(Aminomethyl)benzonitrile hydrochloride is an organic compound recognized primarily for its role as a building block in the synthesis of more complex molecules.^{[1][2]} Its structure, featuring a benzonitrile core with an aminomethyl substituent at the ortho position, makes it a versatile reagent in medicinal chemistry.^[1] The hydrochloride salt form enhances its stability and handling characteristics.

The compound typically appears as a solid, ranging in color from white to a pale brownish-yellow crystalline form.^[1] While specific experimental data for properties like melting and

boiling points are not consistently published across commercial suppliers, its key identifiers and computed properties are well-documented.[3][4][5]

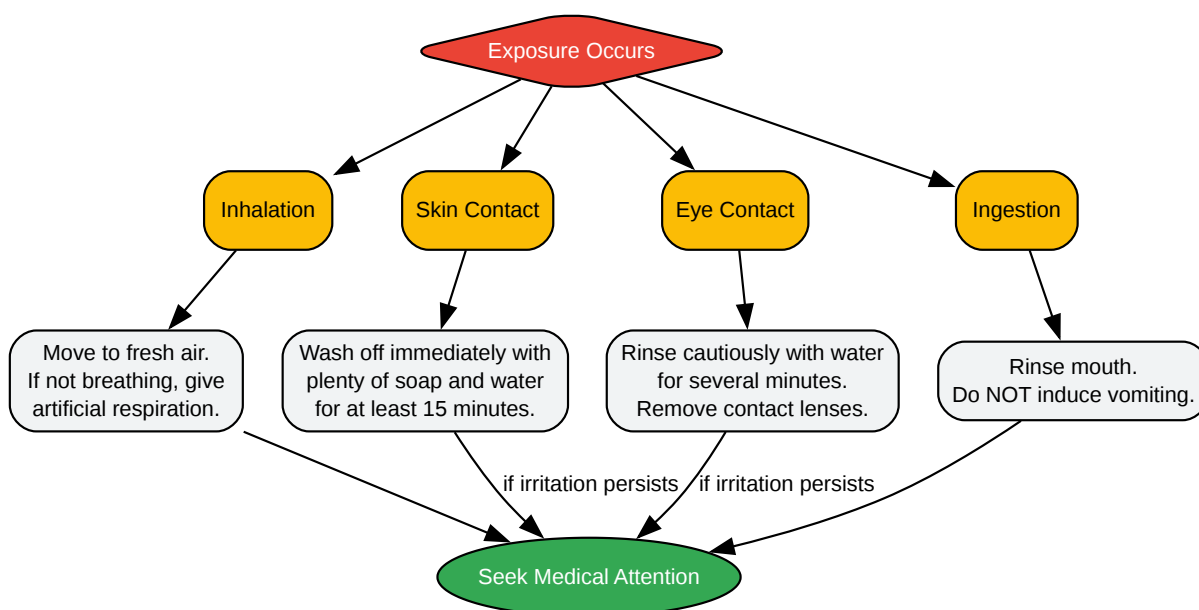
A summary of its fundamental properties is presented below for rapid reference.

Table 1: Chemical and Physical Data Summary

Property	Value	Source(s)
CAS Number	1134529-25-1	[1][2][3][4]
Molecular Formula	C ₈ H ₉ CIN ₂	[1][2][3][4]
Molecular Weight	168.62 g/mol	[1][3][5]
IUPAC Name	2-(aminomethyl)benzonitrile;hydrochloride	[1][3][5]
Synonyms	2-Cyanobenzylamine hydrochloride, Alogliptin Impurity 39	[2][4][6]
Appearance	Solid, white to pale brownish-yellow crystalline form	[1]
InChI Key	RPZAONDDEHFWOP-UHFFFAOYSA-N	[1][3][5]
SMILES	<chem>C1=CC=C(C(=C1)CN)C#N.Cl</chem>	[1][3][7]
Purity	Typically ≥97%	[8]
Topological Polar Surface Area	49.8 Å ²	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	1	[4]

Structural Elucidation and Reactivity

The molecule's structure is fundamental to its chemical behavior. The primary amine provides a nucleophilic center, while the nitrile group can undergo various transformations, such as reduction or hydrolysis. The aromatic ring is subject to electrophilic substitution, although its reactivity is influenced by the existing substituents.



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